molecular formula C24H20ClN7O4 B14007194 N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline CAS No. 70952-01-1

N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline

Cat. No.: B14007194
CAS No.: 70952-01-1
M. Wt: 505.9 g/mol
InChI Key: DFVQCGYTBZETCR-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, ethyl, nitro, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline typically involves a multi-step process. The initial step often includes the preparation of the indole core, followed by the introduction of the chloro and ethyl groups. The nitro groups are then added through nitration reactions, and the hydrazinylidene group is introduced via a condensation reaction with a suitable hydrazine derivative. The final step involves the formation of the methylideneamino linkage through a Schiff base reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to participate in various chemical interactions, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline: shares similarities with other indole derivatives and nitro-substituted compounds.

    2-Chloro-1-ethyl-5-nitroindole: Similar indole core with different substituents.

    2-Nitrophenylhydrazine: Shares the nitrophenylhydrazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

70952-01-1

Molecular Formula

C24H20ClN7O4

Molecular Weight

505.9 g/mol

IUPAC Name

N-[[2-chloro-1-ethyl-3-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-5-yl]methylideneamino]-2-nitroaniline

InChI

InChI=1S/C24H20ClN7O4/c1-2-30-21-12-11-16(14-26-28-19-7-3-5-9-22(19)31(33)34)13-17(21)18(24(30)25)15-27-29-20-8-4-6-10-23(20)32(35)36/h3-15,28-29H,2H2,1H3

InChI Key

DFVQCGYTBZETCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC3=CC=CC=C3[N+](=O)[O-])C(=C1Cl)C=NNC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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